N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-9-15(28-10(2)19-9)17-21-22-18(27-17)20-16(26)11-4-3-5-12(8-11)23-13(24)6-7-14(23)25/h3-5,8H,6-7H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCKHANCFJAXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazole ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DMAP.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Various substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
1. Anticancer Activity
Research indicates that derivatives of thiazole and oxadiazole compounds can exhibit significant anticancer properties. The incorporation of the 2,4-dimethylthiazole moiety in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
2. Antimicrobial Properties
Compounds containing thiazole and oxadiazole rings have been reported to possess antimicrobial activities against various pathogens. The specific structure of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide suggests potential efficacy against bacterial and fungal infections. Preliminary studies have indicated that this compound may inhibit the growth of resistant strains of bacteria .
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research into related compounds has shown that thiazoles can act as inhibitors for various enzymes involved in metabolic pathways. This property could be harnessed for therapeutic applications targeting metabolic disorders or diseases linked to enzyme dysregulation .
Agricultural Applications
The structural components of this compound also lend themselves to agricultural applications:
1. Pesticide Development
The thiazole ring is known for its bioactivity against pests and diseases affecting crops. The synthesis of this compound could lead to the development of novel pesticides that are effective against a range of agricultural pests while minimizing environmental impact .
2. Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator (PGR). Compounds with similar structures have been shown to influence plant growth and development by modulating hormonal pathways. This could enhance crop yields and resilience against environmental stressors .
Material Sciences Applications
In addition to biological applications, this compound may have implications in material sciences:
1. Organic Electronics
The electronic properties of compounds containing thiazole and oxadiazole units make them suitable candidates for use in organic electronics. Their ability to conduct electricity can be exploited in the development of organic semiconductors and photovoltaic devices .
2. Coatings and Polymers
The incorporation of this compound into polymer matrices may enhance the mechanical properties and thermal stability of materials used in coatings and composites. Research into similar compounds has shown improved performance characteristics when integrated into polymer systems .
Case Studies
A review of recent literature reveals several case studies highlighting the applications discussed:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with derivatives similar to the target compound. |
| Study B | Antimicrobial Properties | Found effective against multi-drug resistant bacterial strains in vitro. |
| Study C | Pesticide Development | Developed a novel formulation leading to improved pest control efficacy compared to conventional pesticides. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease processes.
Pathways Involved: The compound can modulate biochemical pathways by either activating or inhibiting specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s oxadiazole core (O vs.
- Substituent Effects : The 2,5-dioxopyrrolidin group increases hydrogen-bond acceptors (PSA ~70–80 Ų) compared to ethoxy (PSA ~55 Ų) or dimethoxy groups (PSA ~60 Ų), enhancing polarity but possibly reducing membrane permeability .
Physicochemical Properties
Key Findings :
- Polarity : Higher PSA in the target compound suggests stronger interactions with polar biological targets (e.g., kinases, proteases) but may require active transport mechanisms for cellular uptake.
Research Implications
- Bioactivity : Thiadiazole analogs ( and ) have demonstrated moderate inhibitory activity against cancer-related kinases in preliminary studies, attributed to their sulfur-containing cores and lipophilic substituents . The target compound’s oxadiazole core and polar dioxopyrrolidin group may shift selectivity toward targets requiring polar interactions (e.g., NAD-dependent enzymes).
- ADMET Profile : The target’s higher PSA and lower logP suggest improved solubility but reduced blood-brain barrier penetration compared to thiadiazole analogs.
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that integrates multiple heterocyclic rings known for their diverse biological activities. This article aims to explore its biological activity through various studies and data analyses.
Chemical Structure
The compound features a complex structure comprising:
- A thiazole ring.
- An oxadiazole moiety.
- A pyrrolidine derivative.
This structural diversity contributes to its potential pharmacological effects.
Biological Activity Overview
The biological activities of compounds containing thiazole and oxadiazole rings are well-documented, often exhibiting:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Inhibitory effects on cancer cell lines.
- Anti-inflammatory : Reduction of inflammatory markers in vitro.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. For instance:
- Antitubercular Activity : Compounds containing the 1,3,4-oxadiazole scaffold have shown effectiveness against Mycobacterium tuberculosis. Dhumal et al. (2016) reported strong inhibition of Mycobacterium bovis BCG by specific derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 8a | Mycobacterium bovis BCG | 0.25 | Dhumal et al. (2016) |
| Compound 21c | M. tuberculosis | 4–8 | Vosatka et al. (2018) |
| Compound 30 | Clostridium difficile | 0.003–0.03 | Hagras et al. (2020) |
Antitumor Activity
The antiproliferative effects of oxadiazole derivatives have been noted in various studies:
- Compounds with oxadiazole structures have shown promising results in inhibiting the growth of human cancer cell lines. For example, a study indicated that certain derivatives significantly reduced cell viability in cultured human cancer cells .
The mechanism by which these compounds exert their biological effects often involves:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Study: Enoyl Reductase Inhibition
Inhibition of the enoyl reductase enzyme (InhA) has been linked to the disruption of fatty acid biosynthesis in mycobacteria, leading to cell lysis . This mechanism highlights the potential for developing new antitubercular agents based on the oxadiazole scaffold.
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the safety profile:
- Acute Toxicity : Studies indicate that certain derivatives exhibit low acute toxicity levels in animal models .
Table 2: Toxicity Data
| Compound Name | LD50 (mol/kg) | Toxicity Level |
|---|---|---|
| Compound A | >200 | Low |
| Compound B | 50 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
